molecular formula C8H5BrN2O2 B1291925 5-Bromo-1H-benzoimidazole-2-carboxylic acid CAS No. 40197-20-4

5-Bromo-1H-benzoimidazole-2-carboxylic acid

Cat. No.: B1291925
CAS No.: 40197-20-4
M. Wt: 241.04 g/mol
InChI Key: ULTDLMITPWHISY-UHFFFAOYSA-N
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Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . As a precaution, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid typically involves the bromination of benzimidazole derivatives. One common method involves the reaction of 5-bromo-1H-benzoimidazole with carbon dioxide under specific conditions to introduce the carboxylic acid group . The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and carboxylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-benzoimidazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzimidazole derivative .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-1H-benzoimidazole-2-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the bromine atom and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

6-bromo-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTDLMITPWHISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631225
Record name 6-Bromo-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40197-20-4
Record name 6-Bromo-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-benzimidazole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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